6-Morpholinopyridine-3-sulfonamide

概要

説明

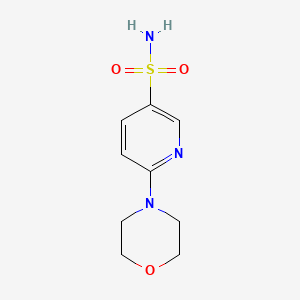

6-Morpholinopyridine-3-sulfonamide is a heterocyclic compound that contains a pyridine ring and a morpholine ring, with a sulfonamide group attached to the pyridine ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinopyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with morpholine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

6-Morpholinopyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学的研究の応用

PI3K Inhibition and Therapeutic Applications

One of the primary applications of 6-Morpholinopyridine-3-sulfonamide is its role as an inhibitor of PI3K activity. PI3K is a critical enzyme involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K signaling is implicated in numerous diseases, including cancer and autoimmune disorders.

Clinical Implications

- Respiratory Diseases : The compound has shown promise in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and improving lung function .

- Infection Control : Its potential use against bacterial infections highlights its versatility, especially in respiratory tract infections exacerbated by viral pathogens .

Antibacterial Properties

Recent studies have indicated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria. The compound's structure allows it to interact effectively with bacterial targets.

Research Findings

- In vitro studies demonstrated that derivatives of this compound showed strong antibacterial effects comparable to established antibiotics like linezolid. Specific compounds exhibited concentration-dependent inhibition of biofilm formation, which is crucial for treating chronic infections .

Antimalarial Activity

The exploration of this compound derivatives has also led to promising results in antimalarial drug discovery. Researchers are investigating its potential against Plasmodium falciparum, the causative agent of malaria.

Key Findings

作用機序

The mechanism of action of 6-Morpholinopyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site . This competitive inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

類似化合物との比較

Similar Compounds

Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and have similar antibacterial properties.

Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide have similar structural features and applications.

Uniqueness

6-Morpholinopyridine-3-sulfonamide is unique due to its combination of a pyridine ring, a morpholine ring, and a sulfonamide group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other sulfonamides and morpholine derivatives .

生物活性

6-Morpholinopyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a morpholine group attached to a pyridine ring with a sulfonamide functional group, exhibits significant potential in various therapeutic applications, particularly as an antimicrobial agent and a PI3K inhibitor.

The molecular formula of this compound is , with a molecular weight of approximately 225.26 g/mol. It appears as a white to off-white crystalline solid and is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. The compound is typically stored at low temperatures (2-8°C) to maintain its stability and purity, which is generally around 97% .

Antimicrobial Properties

Research indicates that this compound exhibits strong antimicrobial properties . Its structure allows it to interact effectively with various microbial targets, making it a candidate for developing new antibiotics .

PI3K Inhibition

One of the most promising aspects of this compound is its role as an inhibitor of phosphoinositide 3-kinase (PI3K) . PI3K plays a crucial role in cell signaling pathways associated with inflammation and cancer. Studies have shown that derivatives of this compound can modulate T-cell mediated inflammatory responses, offering potential therapeutic benefits in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and even certain cancers .

Interaction with Biological Targets

The compound interacts with several biological targets, including enzymes and receptors involved in various signaling pathways. Its ability to bind selectively to these targets enhances its potential efficacy as a therapeutic agent. For instance, studies have demonstrated that modifications to the sulfonamide group can improve binding affinity and selectivity towards specific kinases involved in cancer progression .

Case Study: Antimicrobial Efficacy

In one study, this compound was tested against a range of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations lower than many existing antibiotics .

Research on PI3K Inhibition

A detailed investigation into the compound's role as a PI3K inhibitor revealed its potential in modulating immune responses. In vitro assays demonstrated that treatment with this compound led to decreased phosphorylation of downstream signaling molecules, suggesting effective inhibition of the PI3K pathway . Additionally, animal studies indicated that this inhibition could reduce inflammation and improve outcomes in models of allergic asthma.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains morpholine and sulfonamide | Exhibits strong antimicrobial properties |

| 4-Pyridinamine | Simple pyridine derivative | Lacks morpholine and sulfonyl functionalities |

| 2-Pyridinethiol | Contains thiol group | Different reactivity patterns compared to 6-MP |

| 3-Pyridinesulfonic acid | Sulfonic acid instead of chloride | More polar and less reactive than the chloride form |

This table highlights the unique features of this compound compared to other structurally similar compounds, emphasizing its potential for therapeutic applications.

特性

IUPAC Name |

6-morpholin-4-ylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNHBHJOYIDPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720782 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90648-77-4 | |

| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。